(1R,3S-)Solifenacin-d5 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

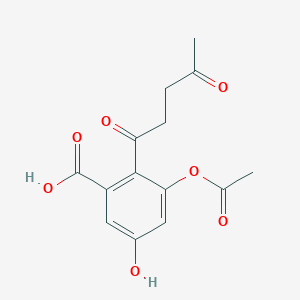

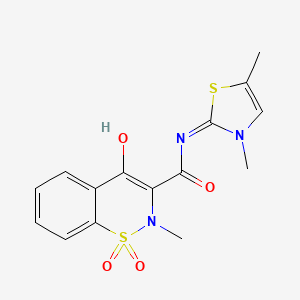

“(1R,3S-)Solifenacin-d5 Hydrochloride” is the deuterium labeled Solifenacin D5 hydrochloride . Solifenacin D5 hydrochloride is a deuterium labeled Solifenacin hydrochloride . Solifenacin hydrochloride is a muscarinic receptor antagonist with pKis of 7.6, 6.9 and 8.0 for M1, M2 and M3 receptors, respectively .

Molecular Structure Analysis

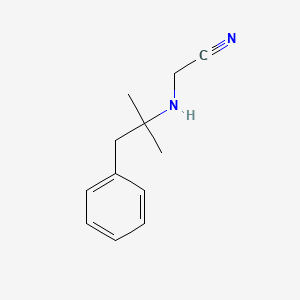

The molecular formula of “this compound” is C23H22D5ClN2O2 . The molecular weight is 403.96 .Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C23H22D5ClN2O2 . The molecular weight is 403.96 .Scientific Research Applications

Overview of Solifenacin in Clinical Research

Solifenacin, a derivative of Solifenacin-d5 Hydrochloride, has been extensively researched and utilized in various studies related to overactive bladder (OAB) and other urinary conditions. It is essential to note that while the specific compound (1R,3S-)Solifenacin-d5 Hydrochloride may not be directly mentioned in the studies, its parent compound, Solifenacin, has been a focal point of research and has contributed significantly to understanding the treatment and management of conditions such as OAB.

Efficacy and Safety in Long-term Treatment

Solifenacin has demonstrated sustained efficacy and safety in the treatment of overactive bladder symptoms. Studies have shown that solifenacin is effective in reducing incontinence episodes, micturition frequency, and urgency episodes, significantly improving patients' quality of life. Notably, more than half of the incontinent patients reported no incontinence episodes after 12 weeks of solifenacin therapy. The safety profile of solifenacin is well-established, with a low incidence of side effects, marking it as a suitable agent for long-term use in managing OAB symptoms (Pelman, Capo, & Forero-Schwanhaeuser, 2008).

Cognitive Safety and Selectivity

Solifenacin's impact on cognitive function, particularly in the elderly, has been a significant concern due to the common use of bladder antimuscarinics in this age group. While some studies have indicated a potential risk of dementia with prolonged use of bladder antimuscarinics, solifenacin, due to its selectivity for M3 receptors, is considered to have a lower risk of cognitive side effects. However, there is a need for long-term studies to establish the safety of solifenacin conclusively concerning cognitive impairment (Dantas et al., 2022).

Muscarinic Receptor Antagonism and Cognitive Impact

The blockade of muscarinic receptors is a primary mechanism through which solifenacin operates, leading to both beneficial and adverse effects. The ability of antimuscarinic drugs like solifenacin to cross the blood-brain barrier and bind to central nervous system muscarinic receptors can lead to cognitive changes. While most controlled trials have not shown significant adverse effects on cognitive function, caution is advised when prescribing these medications to elderly patients with preexisting dementia (Pagoria, O'Connor, & Guralnick, 2011).

Mechanism of Action

Target of Action

The primary targets of (1R,3S-)Solifenacin-d5 Hydrochloride are the muscarinic receptors M1, M2, and M3 . These receptors play a crucial role in the transmission of nerve impulses in the parasympathetic nervous system.

Mode of Action

This compound acts as an antagonist to the muscarinic receptors M1, M2, and M3 . By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system. This results in the relaxation of smooth muscles in the urinary bladder, reducing the urge to urinate and other symptoms of overactive bladder.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its deuterium labeling . Deuterium, a stable isotope of hydrogen, has been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Future Directions

The future directions of “(1R,3S-)Solifenacin-d5 Hydrochloride” could involve its use in proteomics research . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This could open up new avenues for research and development in the field of drug discovery and development.

Biochemical Analysis

Biochemical Properties

(1R,3S-)Solifenacin-d5 Hydrochloride plays a significant role in biochemical reactions as a muscarinic receptor antagonist. It interacts with muscarinic acetylcholine receptors (mAChRs), specifically the M1, M2, and M3 subtypes. The binding affinities (pKi values) for these receptors are 7.6, 6.9, and 8.0, respectively . These interactions inhibit the action of acetylcholine, a neurotransmitter, thereby modulating various physiological responses.

Cellular Effects

This compound affects various cell types and cellular processes by inhibiting muscarinic receptors. This inhibition impacts cell signaling pathways, particularly those involving the parasympathetic nervous system. The compound can alter gene expression and cellular metabolism by reducing the activity of acetylcholine, leading to decreased muscle contractions and glandular secretions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to muscarinic receptors, preventing acetylcholine from activating these receptors. This antagonistic action results in the inhibition of downstream signaling pathways, which can include the reduction of intracellular calcium levels and the inhibition of cyclic AMP production. These changes can lead to decreased muscle contractions and glandular secretions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the deuterium labeling can enhance the stability of the compound, reducing its rate of degradation and prolonging its activity in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits muscarinic receptors without causing significant adverse effects. At higher doses, toxic effects such as dry mouth, constipation, and blurred vision may occur due to excessive inhibition of acetylcholine activity . Threshold effects are observed where the compound’s efficacy plateaus, and further increases in dosage do not enhance its therapeutic effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes, particularly CYP3A4. These enzymes facilitate the metabolism of the compound, leading to the formation of various metabolites. The deuterium labeling can influence the metabolic flux and levels of these metabolites, providing insights into the pharmacokinetics of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments. The deuterium labeling can also influence the compound’s distribution, enhancing its stability and prolonging its activity .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with muscarinic receptors on the cell membrane. The compound’s activity and function are influenced by its localization, with post-translational modifications and targeting signals directing it to specific compartments. These factors can affect the compound’s efficacy and stability in cellular environments .

Properties

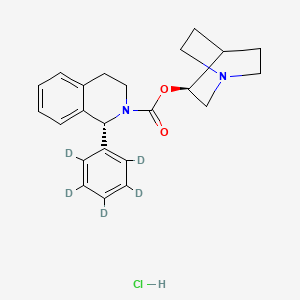

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,3S-)Solifenacin-d5 Hydrochloride involves the conversion of starting materials to the final product through a series of reactions. The key steps in the synthesis pathway include the synthesis of the intermediate compounds, which are then used to form the final product.", "Starting Materials": ["(1R,3S-)Solifenacin", "Deuterium oxide (D2O)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Ethyl acetate (EtOAc)", "Sodium bicarbonate (NaHCO3)", "Sodium sulfate (Na2SO4)"], "Reaction": ["Step 1: Synthesis of (1R,3S-)Solifenacin-d5", "The starting material, (1R,3S-)Solifenacin, is reacted with deuterium oxide (D2O) in the presence of hydrochloric acid (HCl) to produce (1R,3S-)Solifenacin-d5.", "Step 2: Formation of Solifenacin-d5 Hydrochloride", "(1R,3S-)Solifenacin-d5 is then dissolved in methanol (CH3OH) and reacted with hydrochloric acid (HCl) to form Solifenacin-d5 Hydrochloride.", "Step 3: Purification of Solifenacin-d5 Hydrochloride", "The crude Solifenacin-d5 Hydrochloride is purified by extraction with ethyl acetate (EtOAc) and washing with sodium bicarbonate (NaHCO3) and sodium sulfate (Na2SO4) to remove impurities."] } | |

CAS No. |

1217810-85-9 |

Molecular Formula |

C23H27ClN2O2 |

Molecular Weight |

404.0 g/mol |

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m0./s1/i1D,2D,3D,7D,8D; |

InChI Key |

YAUBKMSXTZQZEB-BCZWPACGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2C3=CC=CC=C3CCN2C(=O)O[C@H]4CN5CCC4CC5)[2H])[2H].Cl |

SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl |

Synonyms |

(1R)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic-d5 Acid (3S)-1-Azabicyclo-[2.2.2]oct-3-yl Ester Hydrochloride; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B568742.png)